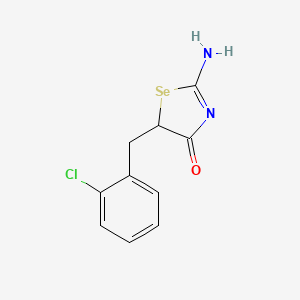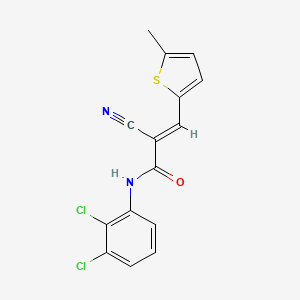![molecular formula C20H19NO5 B10895783 (2E)-1-cyclopropyl-3-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}prop-2-en-1-one](/img/structure/B10895783.png)
(2E)-1-cyclopropyl-3-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE is an organic compound characterized by its complex structure, which includes a cyclopropyl group, a methoxy group, and a nitrophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diazomethane.
Introduction of the Methoxy Group: This step involves the methylation of a phenol derivative using a methylating agent like dimethyl sulfate.
Attachment of the Nitrophenoxy Group: This can be done through a nucleophilic aromatic substitution reaction, where a nitrophenol reacts with a suitable leaving group on the aromatic ring.
Formation of the Propenone Moiety: The final step involves the aldol condensation of the intermediate with an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions
(E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
作用机制
The mechanism of action of (E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, the nitro group could participate in redox reactions, while the methoxy group might influence the compound’s binding affinity to certain proteins.
相似化合物的比较
Similar Compounds
(E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE: can be compared with other compounds that have similar structural features, such as:
Uniqueness
The uniqueness of (E)-1-CYCLOPROPYL-3-{4-METHOXY-3-[(4-NITROPHENOXY)METHYL]PHENYL}-2-PROPEN-1-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl group adds strain and reactivity, while the nitrophenoxy and methoxy groups contribute to its electronic and steric characteristics.
属性
分子式 |
C20H19NO5 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
(E)-1-cyclopropyl-3-[4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C20H19NO5/c1-25-20-11-3-14(2-10-19(22)15-4-5-15)12-16(20)13-26-18-8-6-17(7-9-18)21(23)24/h2-3,6-12,15H,4-5,13H2,1H3/b10-2+ |
InChI 键 |
KFCBLCBBGIDWQJ-WTDSWWLTSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2CC2)COC3=CC=C(C=C3)[N+](=O)[O-] |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2CC2)COC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{(E)-[3,4-bis(benzyloxy)phenyl]methylidene}furan-2-carbohydrazide](/img/structure/B10895707.png)

![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromo-6-methoxyphenol](/img/structure/B10895715.png)
![3-amino-1-({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)-1H-pyrazole-4-carbonitrile](/img/structure/B10895721.png)
![4-(3-{(1E)-2-cyano-3-[(4-methoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)-3-methylbenzoic acid](/img/structure/B10895729.png)

![4-[(4-chlorophenyl)carbonyl]-5-(4-ethoxyphenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10895737.png)
![4-{[4-(Benzoyloxy)phenyl]sulfonyl}phenyl benzoate](/img/structure/B10895744.png)

![7-(4-hydroxy-3-methoxyphenyl)-7,14-dihydro-6H-benzo[f]chromeno[4,3-b]quinolin-6-one](/img/structure/B10895754.png)
![Methyl 3-[(2-pyrazinylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B10895759.png)
![N-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B10895777.png)
![5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-1,2-oxazole-3-carboxamide](/img/structure/B10895780.png)
![3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)-N~1~-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-YL]-1-adamantanecarboxamide](/img/structure/B10895787.png)
